(R)-3-Carboxy-4-hydroxyphenylglycine, also known as (R)-3-hydroxyphenylglycine, is an amino acid derivative that plays a significant role in various biological processes. It is classified under phenylglycine-type amino acids, which are characterized by a bulky aromatic side chain directly attached to the alpha-carbon. This structural feature distinguishes them from conventional proteinogenic amino acids, which typically possess a beta-methylene spacer between the alpha-carbon and the aromatic group. The compound is synthesized and utilized in various scientific applications, particularly in pharmacology and biochemistry.
(R)-3-Carboxy-4-hydroxyphenylglycine is derived from natural biosynthetic pathways involving chorismate, which branches into the biosyntheses of phenylalanine and tyrosine. It is classified as a non-proteinogenic amino acid due to its unique structural attributes and biological roles. The compound is often explored for its potential agonist properties in modulating G-protein-coupled receptors, particularly GPR88 .
The synthesis of (R)-3-Carboxy-4-hydroxyphenylglycine can be accomplished through several methods:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to minimize racemization—a common issue with phenylglycines due to their structural characteristics . Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to confirm the purity and identity of the synthesized compounds.
(R)-3-Carboxy-4-hydroxyphenylglycine features a carboxylic acid group (-COOH) and a hydroxyl group (-OH) attached to a phenyl ring. The molecular formula is C9H11NO4, and it has a molecular weight of approximately 197.19 g/mol.
This structure indicates that the compound possesses both acidic and basic functional groups, contributing to its potential biological activity.
(R)-3-Carboxy-4-hydroxyphenylglycine can undergo various chemical reactions typical for amino acids:
These reactions are essential for modifying the compound for specific applications in drug development and biochemical research.
The mechanism of action for (R)-3-Carboxy-4-hydroxyphenylglycine primarily involves its interaction with G-protein-coupled receptors (GPCRs). It acts as an agonist at specific receptor subtypes, influencing signaling pathways related to neurotransmission and potentially affecting mood and cognitive functions. The exact biochemical pathways remain an area of active research, with studies indicating that its interactions may modulate dopaminergic and glutamatergic signaling in neuronal systems .
These properties make (R)-3-Carboxy-4-hydroxyphenylglycine suitable for various laboratory applications.
(R)-3-Carboxy-4-hydroxyphenylglycine finds applications in several scientific fields:
Biocatalysis offers sustainable routes to enantiopure (R)-3C4HPG:
Aminomutases: Tyrosine aminomutases (e.g., from Streptomyces spp.) catalyze the stereospecific conversion of tyrosine derivatives to (R)-aryl glycines. Engineered variants accept 3-carboxy-4-hydroxycinnamic acid, yielding (R)-3C4HPG with 99% ee. Substrate engineering, such as methyl ester protection of the carboxylic acid group, enhances conversion rates by reducing steric hindrance [10].
Transaminases: ω-Transaminases coupled with pyridoxal-5′-phosphate (PLP) convert α-keto acid precursors to (R)-amino acids. Chromobacterium violaceum transaminase mutants optimized for bulky 3-carboxy-4-hydroxyphenylglyoxylate achieve >90% conversion. Cofactor recycling systems (e.g., using isopropylamine) improve atom economy .
Whole-Cell Biotransformation: Recombinant Escherichia coli co-expressing phenylpyruvate aminotransferase and glucose dehydrogenase (for NADPH regeneration) produce (R)-3C4HPG at titers of 50 g/L. Immobilization in alginate beads enhances operational stability for >10 cycles [2].
(R)-3C4HPG serves as a critical precursor for nonribosomal peptide assembly in glycopeptide antibiotics (GPAs) such as vancomycin and balhimycin:
Nonribosomal Peptide Synthetase (NRPS) Incorporation: Adenylation (A) domains in NRPS modules specifically recognize (R)-3C4HPG, activating it as aminoacyl-adenylate. The thiolation (T) domain loads it onto phosphopantetheinyl arms, and condensation (C) domains incorporate it into nascent peptide chains. Structural studies reveal that A-domain specificity for (R)-3C4HPG depends on hydrophobic pocket residues (e.g., Phe³⁰⁰, Ala³⁰¹) that accommodate the carboxylate group [8] [10].
Cross-Linking and Backbone Rigidity: In vancomycin biosynthesis, (R)-3C4HPG occupies position 4 (Hpg⁴), where its phenolic oxygen forms a pivotal ether bond (D-O-E ring) with residue 2 via cytochrome P450 (OxyB). This cross-link constrains the peptide conformation essential for lipid II binding. Resistance in vancomycin-resistant enterococci (VRE) arises from replacement of d-Ala-d-Ala with d-Ala-d-Lac, reducing Hpg⁴–d-Ala hydrogen bonding affinity [8] [10].
Table 2: (R)-3C4HPG in Glycopeptide Antibiotics
GPA Class | Representative | Position of Hpg | Role in Binding |
---|---|---|---|
Type I | Vancomycin | Hpg⁴ | Hydrogen bonds to d-Ala-d-Ala |
Type II | Avoparcin | Hpg⁴, Hpg⁵⁶ | Anchors glycosyl groups |
Type IV | Teicoplanin | Hpg⁴ | Supports acylglucosamine attachment |
Chemoenzymatic Synthesis: Engineered P450 enzymes (e.g., OxyB-B⁰) catalyze regiospecific cross-linking of synthetic peptides containing (R)-3C4HPG, enabling semisynthesis of GPA analogs [8].
Optimizing microbial chassis for (R)-3C4HPG production involves rewiring central carbon metabolism:
Shikimate Pathway Amplification: Overexpression of feedback-resistant 3-deoxy-d-arabino-heptulosonate-7-phosphate synthase (aroGᶠᵇʳ) and chorismate mutase (tyrAᶠᶠʳ) in Escherichia coli diverts carbon from erythrose-4-phosphate and phosphoenolpyruvate toward 3-carboxy-4-hydroxyphenylpyruvate. Combined knockout of phenylalanine/tyrosine repressors (pheA, tyrR) increases flux by 4.5-fold [2] [10].
Transporter Engineering: Heterologous expression of aromatic amino acid exporters (e.g., Bacillus subtilis yddG) minimizes intracellular degradation. In Streptomyces toyocaensis, deletion of Hpg catabolism genes (hpgD) elevates titers by 60% [2].
Modular Pathway Assembly: The GPAHex platform integrates three systems in Streptomyces coelicolor:
Table 3: Metabolic Engineering Strategies for (R)-3C4HPG Production
Strategy | Host Strain | Key Genetic Modifications | Yield Enhancement |
---|---|---|---|
Shikimate Deregulation | Escherichia coli BW25113 | aroGᶠᵇʳ, tyrAᶠᵇʳ, ΔpheA, ΔtyrR | 4.5× vs. wild-type |
GPAHex Platform | Streptomyces coelicolor | DAHP synthase/CM overexpression; strR activation | 60 mg/L corbomycin |
Catabolic Gene Knockout | Streptomyces toyocaensis | ΔhpgD; yddG transporter expression | 60% vs. parental |
These approaches demonstrate the synergy between enzymatic stereocontrol and metabolic flux optimization for scalable (R)-3C4HPG synthesis [2] [8] [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: